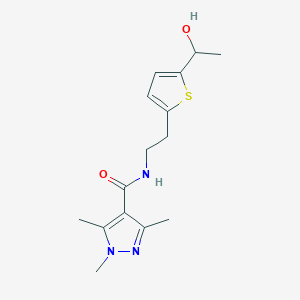

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Description

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a synthetic small molecule characterized by a thiophene ring substituted with a 1-hydroxyethyl group at the 5-position, linked via an ethyl chain to a 1,3,5-trimethylpyrazole-4-carboxamide core. The pyrazole carboxamide scaffold is notable for its metabolic stability and versatility in drug design, often contributing to target binding affinity through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-1,3,5-trimethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S/c1-9-14(10(2)18(4)17-9)15(20)16-8-7-12-5-6-13(21-12)11(3)19/h5-6,11,19H,7-8H2,1-4H3,(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTMMEXPXUXDRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NCCC2=CC=C(S2)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and various therapeutic potentials based on recent research findings.

The synthesis of this compound typically involves multi-step organic reactions. A common method begins with functionalizing the thiophene ring with a hydroxyethyl group through Friedel-Crafts acylation, followed by amide formation to yield the final product. The compound features a thiophene ring, a pyrazole core, and a carboxamide group, which contribute to its unique chemical properties and biological activity .

The biological activity of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is largely attributed to its interaction with specific molecular targets. The hydroxyethyl group and the amide linkage are crucial for binding to enzymes or receptors, modulating their activity. The thiophene ring may enhance bioactivity by fitting into hydrophobic pockets of target proteins .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

1. Antimicrobial Activity:

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds similar to N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

2. Anti-inflammatory Effects:

The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases .

3. Anticancer Activity:

Certain derivatives have shown promising anticancer activity against various cancer cell lines. For example, compounds structurally related to N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide exhibited cytotoxic effects on HeLa cells and other cancer types .

Case Studies

Several case studies have been conducted to explore the efficacy of this compound:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide. Compounds in this class have demonstrated effectiveness against various cancer cell lines:

- HeLa Cells : The compound exhibited significant cytotoxicity against HeLa cells, indicating its potential as an anticancer agent .

- Mechanism of Action : The mechanism involves enzyme inhibition and interaction with specific molecular targets within cancer cells, leading to apoptosis and reduced proliferation rates .

Anti-inflammatory Properties

The compound's structure allows it to act as an anti-inflammatory agent. Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. This inhibition can lead to reduced inflammation and pain relief .

Antioxidant Activity

Some derivatives of pyrazole have shown promising antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

Synthesis and Production

The synthesis of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves multi-step organic reactions. Key steps include:

- Formation of the Thiophene Ring : This can be achieved through reactions involving thiophene derivatives.

- Introduction of Functional Groups : The hydroxyethyl group is introduced via Grignard reactions or similar methods.

- Final Assembly : The pyrazole and carboxamide groups are formed through condensation reactions.

Industrial production may utilize continuous flow reactors for efficiency and optimization of reaction conditions .

Research and Development

The compound's unique structure makes it a valuable candidate for further research in drug design. Its interactions with biological molecules can be explored to develop new therapeutic agents targeting various diseases.

Case Study 1: Anticancer Efficacy

In a recent study focusing on pyrazole derivatives, N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide was tested against multiple cancer cell lines. The results indicated an IC50 value lower than 10 μM for several lines, suggesting potent anticancer activity compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanisms

Another study investigated the anti-inflammatory effects of similar pyrazole compounds in animal models. The results showed a significant reduction in inflammatory markers following treatment with the compound, supporting its potential use in managing inflammatory diseases .

Comparison with Similar Compounds

Thiophene Derivatives with Antibacterial Activity

Compounds featuring thiophene rings linked to pharmacophores like piperazinyl quinolones have been extensively studied for antibacterial properties. For example:

- N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones (, Ref. 17): These derivatives exhibit potent antibacterial activity, attributed to the electron-withdrawing bromo group enhancing electrophilic interactions with bacterial targets. However, bromine’s size and lipophilicity may limit solubility .

- N-[2-(5-(methylthio)thiophen-2-yl)-2-oxoethyl] derivatives (, Ref.

Key Difference: The target compound’s 1-hydroxyethyl group introduces a polar, hydrogen-bonding substituent, which may balance solubility and membrane permeability more effectively than bromo or methylthio groups. The pyrazole carboxamide core also differs from quinolones, likely altering target specificity .

Pharmacopeial Thiophen-2-yl Ethylamine Derivatives

highlights structurally related compounds with thiophen-2-yl ethylamine moieties but divergent cores:

- (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide (Compound d): Features a tetrahydronaphthalen-amine oxide core, which enhances solubility through the polar oxide group.

- (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate (Compound e): The sulfonate group improves solubility but may reduce blood-brain barrier penetration.

The hydroxyethyl group offers moderate polarity without the metabolic instability associated with sulfonates .

Structural and Pharmacokinetic Comparison Table

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:

The compound’s synthesis likely involves multi-step reactions, including coupling between thiophene and pyrazole moieties. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC for carboxamide linkage, ensuring anhydrous conditions and inert atmospheres to prevent hydrolysis .

- Thiophene functionalization : Introduce the hydroxyethyl group via nucleophilic substitution or oxidation-reduction sequences, as seen in analogous thiophene derivatives .

- Purification : Employ column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: THF/ethanol) for high purity (>95%) .

Optimization : Use Design of Experiments (DoE) to vary temperature, catalyst concentration (e.g., triethylamine), and solvent polarity. Monitor via TLC/HPLC .

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., thiophene protons at δ 6.5–7.5 ppm, pyrazole methyl groups at δ 2.1–2.5 ppm) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

Advanced: How to design bioactivity assays for evaluating antimicrobial or cytotoxic potential?

Answer:

- Antimicrobial testing : Follow CLSI guidelines for minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .

- Cytotoxicity : Use MTT/WST-1 assays on human cell lines (e.g., HeLa, HepG2). Compare IC50 values with reference compounds (e.g., doxorubicin) .

- Targeted assays : If molecular targets (e.g., kinases) are hypothesized, use enzyme inhibition assays with fluorogenic substrates .

Advanced: What computational strategies predict binding affinity and pharmacokinetic properties?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2, EGFR). Validate docking poses with MD simulations (GROMACS) .

- ADMET prediction : Tools like SwissADME or pkCSM can estimate solubility, bioavailability, and CYP450 interactions. Prioritize compounds with LogP <5 and high topological polar surface area (>80 Ų) .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:

- Replicate experiments : Ensure standardized protocols (e.g., cell passage number, serum batch) to minimize variability .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to identify trends. Adjust for confounding factors (e.g., solvent effects in cytotoxicity assays) .

- Orthogonal assays : Validate results with alternative methods (e.g., flow cytometry vs. MTT for cytotoxicity) .

Advanced: What methodologies optimize synthesis for industrial scalability?

Answer:

- Process intensification : Use continuous flow reactors to enhance yield and reduce waste. Monitor in-line via FTIR or PAT tools .

- Green chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF. Catalyze reactions with recyclable catalysts (e.g., immobilized lipases) .

Basic: How to select solvents and catalysts for efficient synthesis?

Answer:

- Solvents : Prioritize low-boiling-point solvents (e.g., THF, dichloromethane) for easy removal. For polar intermediates, use DMF or DMSO .

- Catalysts : Use bases like triethylamine for acid scavenging. For coupling, employ Pd catalysts (e.g., Pd(PPh3)4) in Suzuki-Miyaura reactions .

Advanced: How to conduct structure-activity relationship (SAR) studies?

Answer:

- Derivatization : Synthesize analogs with modified substituents (e.g., replace hydroxyethyl with methoxy or halogens) .

- Biological profiling : Test analogs in parallel against multiple targets (e.g., kinases, GPCRs) to identify critical functional groups .

Advanced: What in vitro models assess pharmacokinetic properties?

Answer:

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .

Advanced: How to validate mechanisms using omics technologies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.